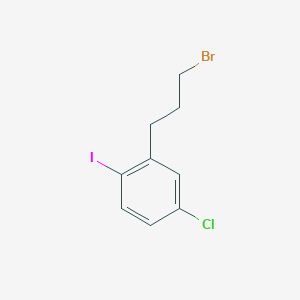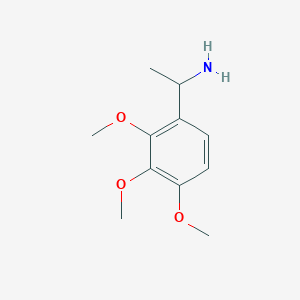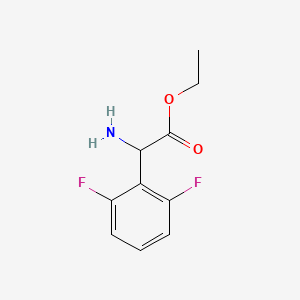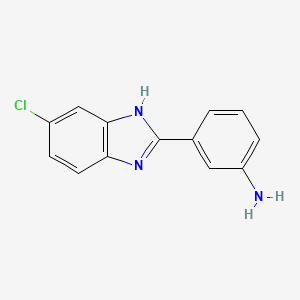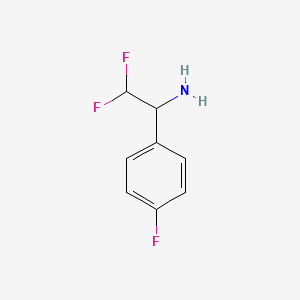
2,2-Difluoro-1-(4-fluorophenyl)ethanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2-Difluoro-1-(4-fluorophenyl)ethanamine is an organic compound with the molecular formula C8H9F3N It is a fluorinated amine derivative, characterized by the presence of two fluorine atoms on the ethanamine backbone and an additional fluorine atom on the phenyl ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Difluoro-1-(4-fluorophenyl)ethanamine typically involves the reaction of 4-fluorobenzaldehyde with difluoroethylamine under specific conditions. One common method includes the use of a reducing agent such as sodium borohydride or lithium aluminum hydride to facilitate the reduction of the intermediate imine to the desired amine . The reaction is usually carried out in an organic solvent like tetrahydrofuran (THF) or dichloromethane at controlled temperatures.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods such as continuous flow synthesis, which allows for better control over reaction parameters and yields. The use of catalysts and optimized reaction conditions can enhance the efficiency and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
2,2-Difluoro-1-(4-fluorophenyl)ethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into different amine derivatives using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Sodium hydride, potassium tert-butoxide
Major Products Formed
The major products formed from these reactions include various fluorinated amines, ketones, and substituted phenyl derivatives .
Applications De Recherche Scientifique
2,2-Difluoro-1-(4-fluorophenyl)ethanamine has several applications in scientific research:
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Mécanisme D'action
The mechanism of action of 2,2-Difluoro-1-(4-fluorophenyl)ethanamine involves its interaction with specific molecular targets, such as enzymes or receptors, leading to various biochemical effects. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity towards these targets, potentially modulating their activity and resulting in desired therapeutic effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,2-Difluoro-1-(4-chlorophenyl)ethanamine
- 2,2-Difluoro-1-(4-bromophenyl)ethanamine
- 2,2-Difluoro-1-(4-methylphenyl)ethanamine
Uniqueness
2,2-Difluoro-1-(4-fluorophenyl)ethanamine is unique due to the presence of multiple fluorine atoms, which can significantly influence its chemical reactivity and biological activity. The fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to form strong interactions with biological targets, making it a valuable compound in various research and industrial applications .
Propriétés
Formule moléculaire |
C8H8F3N |
|---|---|
Poids moléculaire |
175.15 g/mol |
Nom IUPAC |
2,2-difluoro-1-(4-fluorophenyl)ethanamine |
InChI |
InChI=1S/C8H8F3N/c9-6-3-1-5(2-4-6)7(12)8(10)11/h1-4,7-8H,12H2 |
Clé InChI |
LJBFIMGPCYAABD-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1C(C(F)F)N)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


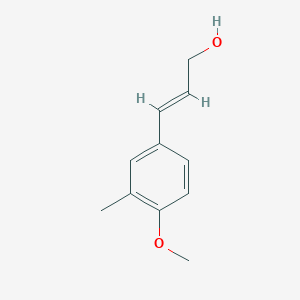
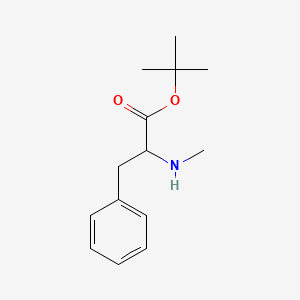
![Tert-butyl 1-(tetramethyl-1,3,2-dioxaborolan-2-yl)-6-azaspiro[2.5]octane-6-carboxylate](/img/structure/B13567828.png)
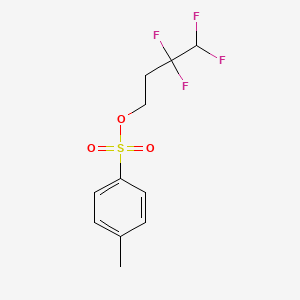
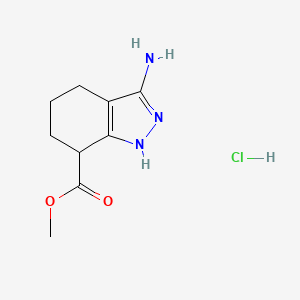
![7-Bromothiazolo[5,4-c]pyridin-2-amine](/img/structure/B13567835.png)
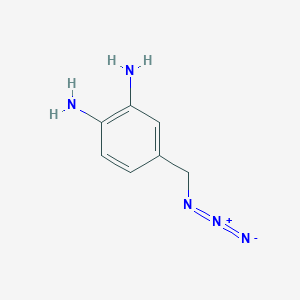
![((1R,2R,4R,5R)-5-Aminobicyclo[2.2.1]heptan-2-yl)methanol](/img/structure/B13567847.png)
